molecular formula C₆H₄D₆N₆O B1140675 Dacarbazine-d6 CAS No. 1185241-28-4

Dacarbazine-d6

Numéro de catalogue B1140675
Numéro CAS: 1185241-28-4
Poids moléculaire: 188.22
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dacarbazine-d6 (DTIC-d6) is an antineoplastic drug used in the treatment of malignant melanoma and other forms of cancer. It is a derivative of dacarbazine (DTIC), which is an alkylating agent that is used to treat malignant melanoma and other types of cancer. It is also an important tool in the field of radiopharmaceuticals, as it can be used to label various molecules for imaging purposes.

Applications De Recherche Scientifique

Application in Pharmaceutics

Field

Pharmaceutics

Summary

Dacarbazine (DB) is an antineoplastic drug extensively used in cancer therapy. However, its performance is limited due to its low solubility, instability, and non-specificity .

Method of Application

To overcome these drawbacks, DB was included in β-cyclodextrin (βCD), which increased its aqueous solubility and stability. This new βCD@DB complex has been associated with plasmonic gold nanoparticles (AuNPs), and polyethylene glycol (PEG) has been added in the process to increase the colloidal stability and biocompatibility .

Results

The PEG-AuNPs-βCD@DB nanosystem exhibits an optical plasmonic absorption at 525 nm, a surface charge of −29 mV, and an average size of 12 nm. Laser irradiation assays showed that DB can be released from this platform in a controlled manner over time, reaching a concentration of 56 μg/mL (43% of the initially loaded amount), which, added to the previous data, validates its potential for drug delivery applications .

Application in Antitumor Activity

Field

Pharmaceutical Chemistry

Summary

Dacarbazine and its analogs, including the new alkylating agent imidazene, have been reviewed for their physicochemical properties and antitumor activity .

Method of Application

The activity of dacarbazine is compared with most of its analogs. Imidazene exhibits an advantage over dacarbazine with respect to both stability and activity .

Results

Imidazene can be used for the treatment of malignant melanoma and sarcoma of soft tissues and in combined chemotherapy .

Application in Combination Therapy

Field

Oncology

Summary

The combination of gemcitabine and dacarbazine has been demonstrated to be effective in advanced soft tissue sarcomas (aSTSs) .

Method of Application

The combination of gemcitabine and dacarbazine is used in the treatment of aSTSs .

Results

The combination has been shown to improve progression-free survival and overall survival in three phase I–II clinical trials .

Application in Hodgkin Lymphoma Treatment

Field

Hematology

Summary

Dacarbazine is used in the treatment of Hodgkin lymphoma (HL). It is common UK practice to modify escalated BEACOPP (eBPP) by removing oral procarbazine and replacing it with intravenous dacarbazine to reduce haematopoietic stem cell and gonadal toxicity .

Method of Application

The treatment involves replacing oral procarbazine with intravenous dacarbazine in the escalated BEACOPP regimen .

Results

This modification has been shown to reduce the post-treatment haematopoietic stem and progenitor cell mutational burden in Hodgkin Lymphoma patients with no apparent loss of clinical efficacy .

Application in Optimizing Dacarbazine Therapy

Summary

Dacarbazine therapy can be optimized by designing a laser-triggered delivery system based on β-Cyclodextrin and Plasmonic Gold Nanoparticles .

Method of Application

The method involves associating the βCD@DB complex with plasmonic gold nanoparticles (AuNPs), and adding polyethylene glycol (PEG) in the process to increase the colloidal stability and biocompatibility .

Results

The PEG-AuNPs-βCD@DB nanosystem exhibits an optical plasmonic absorption at 525 nm, a surface charge of −29 mV, and an average size of 12 nm. Laser irradiation assays showed that DB can be released from this platform in a controlled manner over time .

Application in Skin Cancer Treatment

Field

Dermatology

Summary

Dacarbazine is used in the treatment of skin cancer. To improve its efficacy and minimize its systemic side effects, it is loaded in lipid polymer hybrid nanoparticle (LPHN)-based topical delivery system .

Method of Application

The method involves preparing LPHNs using emulsification solvent evaporation method .

Results

This method has been shown to improve dacarbazine efficacy against skin cancer and minimize its systemic side effects .

Propriétés

IUPAC Name

4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKXTQMXEQVLRF-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dacarbazine-d6

Citations

For This Compound
1
Citations
BM Liederer, LM Berezhkovskiy, SS Ubhayakar… - Journal of …, 2013 - Elsevier
A quantitative bioanalytical method for pharmacokinetic studies using diluted whole blood from serially bled mice was developed. Oral exposure profiles in mice for five model …
Number of citations: 6 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.